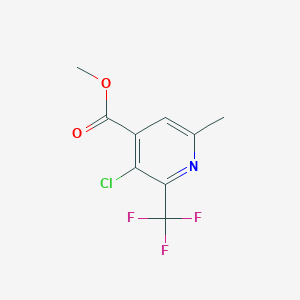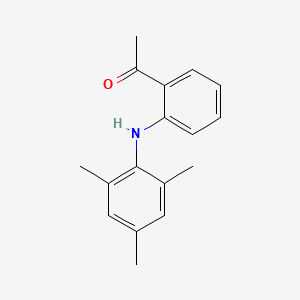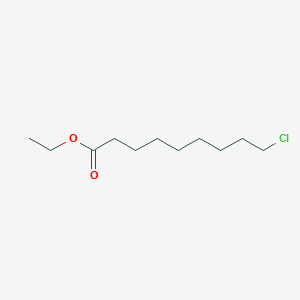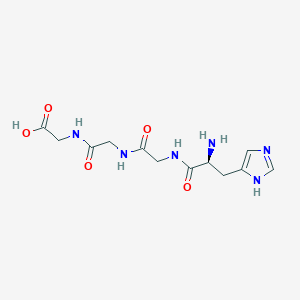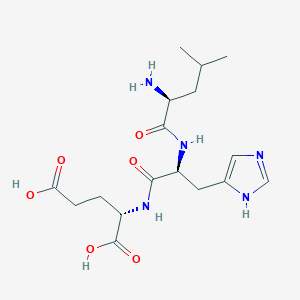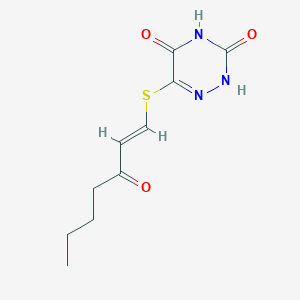
Ethylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylacridine is an organic compound belonging to the acridine family, characterized by a nitrogen-containing heterocyclic structure Acridines are known for their broad range of biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylacridine can be synthesized through several methods. One common approach involves the alkylation of acridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Acridine and ethyl halide (e.g., ethyl bromide or ethyl chloride)
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or dimethyl sulfoxide
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours
Industrial Production Methods: Industrial production of 1-ethylacridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product.
化学反応の分析
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions are common, where 1-ethylacridine reacts with electrophiles like halogens or nitro groups, leading to substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst
Major Products:
- Oxidation products: Acridine derivatives with hydroxyl or carbonyl groups
- Reduction products: Dihydroacridine derivatives
- Substitution products: Halogenated or nitro-substituted acridines
科学的研究の応用
1-Ethylacridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Explored for its anticancer properties, particularly as a DNA intercalator that can inhibit the activity of topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1-ethylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between DNA base pairs, leading to the stabilization of DNA-topoisomerase complexes and ultimately causing cell death in rapidly dividing cells, such as cancer cells.
類似化合物との比較
1-Ethylacridine can be compared with other acridine derivatives, such as:
Acridine: The parent compound, known for its broad range of biological activities and industrial applications.
9-Aminoacridine: A derivative with potent antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness of 1-Ethylacridine: 1-Ethylacridine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to other acridine derivatives.
特性
CAS番号 |
875213-88-0 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChIキー |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
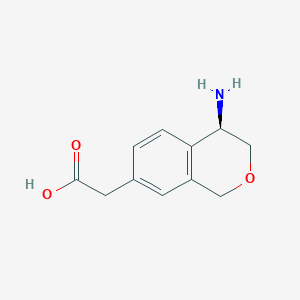
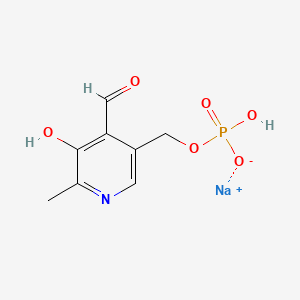
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)

![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
